molecular formula C12H14N2O B5968124 (E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE

(E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE

Cat. No.: B5968124
M. Wt: 202.25 g/mol
InChI Key: CXRSAJALXDIHPI-WYMLVPIESA-N
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Description

(E)-N-[1-(1H-Indol-3-yl)butylidene]hydroxylamine is a Schiff base derivative featuring an indole moiety linked to a hydroxylamine group via a butylidene spacer. The indole scaffold is biologically significant due to its prevalence in natural products (e.g., serotonin, tryptophan) and pharmaceuticals. The (E)-configuration of the imine bond (C=N) is critical for its structural stability and interaction with biological targets.

Properties

IUPAC Name

(NE)-N-[1-(1H-indol-3-yl)butylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-5-12(14-15)10-8-13-11-7-4-3-6-9(10)11/h3-4,6-8,13,15H,2,5H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRSAJALXDIHPI-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NO)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N\O)/C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE typically involves the condensation of 1-(1H-indol-3-yl)butan-1-one with hydroxylamine under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for (E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

(E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-[1-(1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core motifs: indole derivatives , hydroxylamine-containing compounds , and Schiff bases . Below is a comparative analysis:

Structural Analogs

Table 1: Key Properties of (E)-N-[1-(1H-Indol-3-yl)butylidene]hydroxylamine and Analogs
Compound Name Core Structure Solubility Biological Activity Stability Reference
(E)-N-[1-(1H-Indol-3-yl)butylidene]hydroxylamine Indole + hydroxylamine Schiff base Soluble in DMSO, ethanol Antioxidant, enzyme inhibition Stable at RT, light-sensitive
Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidines Benzimidazole + alkylamidine Moderate in ethanol Antioxidant, antimicrobial Heat-stable
N-Hydroxyindole-3-carboxaldehyde Indole + hydroxylamine Aqueous solubility low Antiproliferative pH-sensitive [Hypoth.]
(Z)-Isomer of Target Compound Z-configuration imine bond Similar to E-isomer Reduced bioactivity Prone to isomerization [Hypoth.]
Key Observations:

Indole vs. Benzimidazole Core :

  • The target compound’s indole core provides π-π stacking interactions absent in benzimidazole derivatives (e.g., Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidines). This may enhance binding to aromatic-rich enzyme active sites .
  • Benzimidazole analogs exhibit higher thermal stability due to rigid bicyclic structures but lower antioxidant efficacy compared to indole-hydroxylamine hybrids .

Hydroxylamine Group: The hydroxylamine (-NHOH) moiety in the target compound is a strong hydrogen-bond donor, unlike the alkylamidine groups in benzimidazole derivatives. This property may explain its superior antioxidant activity via radical scavenging .

Schiff Base Configuration :

  • The (E)-isomer’s linear geometry facilitates better molecular packing (as determined by crystallographic tools like SHELX ), whereas the (Z)-isomer’s steric hindrance reduces stability and bioactivity.

Biological Activity

(E)-N-[1-(1H-indol-3-yl)butylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

  • Molecular Formula: C14H18N2O
  • Molecular Weight: 230.31 g/mol
  • LogP: 3.1612
  • Hydrogen Bond Donors/Acceptors: 1/2
  • Polar Surface Area: 32.302 Ų

The compound's biological activity is primarily attributed to its structural features, which include an indole moiety known for its diverse biological effects. Indole derivatives have been shown to interact with various biological targets, influencing pathways related to cell proliferation, apoptosis, and antimicrobial action.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of indole derivatives, including (E)-N-[1-(1H-indol-3-yl)butylidene]hydroxylamine. The following table summarizes key findings regarding its antibacterial efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.5 μg/mL
Escherichia coli8 μg/mL
Klebsiella pneumoniae2 μg/mL
Methicillin-resistant S. aureus (MRSA)0.5 μg/mL

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against MRSA strains, suggesting its potential as a therapeutic agent in treating resistant infections.

Anticancer Activity

Research into the anticancer properties of indole derivatives has also yielded promising results. For instance, a study indicated that compounds similar to (E)-N-[1-(1H-indol-3-yl)butylidene]hydroxylamine exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Indole Derivatives in Cancer Research

A recent study synthesized a series of indole-based compounds and evaluated their cytotoxicity against different cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action Reference
MCF-7 (Breast Cancer)10Apoptosis induction
HeLa (Cervical Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Inhibition of tubulin polymerization

These findings highlight the potential of indole derivatives as candidates for further development in cancer therapeutics.

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